molecular formula C31H30ClNO3 B14697669 Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride CAS No. 25439-33-2

Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride

Cat. No.: B14697669
CAS No.: 25439-33-2
M. Wt: 500.0 g/mol
InChI Key: NUFCPGQJYMJYQF-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is a complex organic compound It features a pyrrolidine ring, a naphthofuran moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride typically involves multiple steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.

    Attachment of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the naphthofuran core.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable leaving group.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with an ethyl group and converting the product to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the naphthofuran moiety, potentially converting it to a dihydrofuran derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrrolidine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine derivatives with different substituents.
  • Naphthofuran derivatives with varying functional groups.
  • Methoxyphenyl-containing compounds.

Uniqueness

Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride stands out due to its unique combination of structural features. The presence of the pyrrolidine ring, naphthofuran moiety, and methoxyphenyl group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

25439-33-2

Molecular Formula

C31H30ClNO3

Molecular Weight

500.0 g/mol

IUPAC Name

1-[2-[1-(4-methoxyphenyl)-2-phenylbenzo[e][1]benzofuran-8-yl]oxyethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C31H29NO3.ClH/c1-33-25-13-10-23(11-14-25)29-30-27-21-26(34-20-19-32-17-5-6-18-32)15-9-22(27)12-16-28(30)35-31(29)24-7-3-2-4-8-24;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H

InChI Key

NUFCPGQJYMJYQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=C(C=CC(=C4)OCCN5CCCC5)C=C3)C6=CC=CC=C6.Cl

Origin of Product

United States

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